molecular formula C24H24N4O4S2 B2692331 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901259-13-0

2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2692331
CAS RN: 901259-13-0
M. Wt: 496.6
InChI Key: OSCUQHYHHKVHLR-UHFFFAOYSA-N
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Description

2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showcasing the chemical versatility and potential antitumor activity of compounds with similar structural motifs. These compounds were evaluated against a broad spectrum of human tumor cell lines, highlighting the relevance of such structures in developing anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Chemical Properties and Synthesis

  • Duran and Canbaz (2013) focused on the synthesis of new derivatives by reacting specific thiophene and imidazole derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds. This work not only elaborates on the synthesis process but also on determining the acidity constants (pKa) of these derivatives, providing valuable insights into their chemical behavior and potential bioactivity profiles (Duran & Canbaz, 2013).

Anticancer Activity

  • Another study by Duran and Demirayak (2012) synthesized and investigated the anticancer activities of similar derivatives against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. The findings highlight the significant potential of these compounds in targeting various cancer cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).

Anticonvulsant Activity

  • Research into the synthesis and anticonvulsant activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, as explored by Aktürk, Kılıç, Erol, and Pabuccuoglu (2002), provides another dimension to the therapeutic applications of such compounds. The study identifies specific compounds with promising anticonvulsant activity, which could lead to new treatments for epilepsy and related disorders (Aktürk et al., 2002).

Novel Coordination Complexes and Antioxidant Activity

  • A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, investigating their antioxidant activity. The ligands and complexes exhibited significant antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-4-32-17-8-5-15(6-9-17)22-27-21(16-7-10-18(30-2)19(13-16)31-3)23(28-22)34-14-20(29)26-24-25-11-12-33-24/h5-13H,4,14H2,1-3H3,(H,27,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUQHYHHKVHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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